![molecular formula C20H26N4O2 B5556936 9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)
9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, closely related to the compound , typically involves intramolecular spirocyclization of substituted pyridines. A key step often includes in situ activation of the pyridine ring, followed by intramolecular addition of a β-dicarbonyl nucleophile. This method allows for the efficient construction of the diazaspiro[5.5]undecane framework from readily available starting materials (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives can be characterized through various spectroscopic techniques. Crystal structure analysis provides insights into the spatial arrangement of atoms within the molecule, revealing the presence of supramolecular chains and networks formed through hydrogen bonding. This structural information is crucial for understanding the compound's reactivity and interaction with other molecules (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo a range of chemical reactions, demonstrating their versatility as synthetic intermediates. For instance, they can participate in Michael addition reactions, facilitating the introduction of various functional groups into the molecule. This reactivity is instrumental in the synthesis of highly functionalized diazaspiro[5.5]undecane derivatives with potential biological activities (Yang et al., 2008).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility and melting points, are influenced by their molecular structure. Studies focusing on these properties are essential for designing compounds with desirable pharmacokinetic profiles. For instance, modifications to the diazaspiro[5.5]undecane core can significantly affect the compound's solubility and, consequently, its bioavailability (Blanco‐Ania et al., 2017).
Chemical Properties Analysis
The chemical properties of 9-[(3-Methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one and related compounds are defined by their reactivity towards various chemical reagents. These properties are crucial for the compound's application in synthetic chemistry, where its reactivity can be harnessed for constructing complex molecular architectures. The compound's interaction with reagents under different conditions provides valuable information for optimizing synthetic routes (Aggarwal & Khurana, 2015).
Scientific Research Applications
Synthesis Techniques
The construction of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the compound , showcases advanced synthesis techniques involving intramolecular spirocyclization. This process is facilitated by activating the pyridine ring with ethyl chloroformate and proceeding with the addition of a β-dicarbonyl nucleophile, highlighting the versatility of these compounds in synthetic chemistry (Parameswarappa & Pigge, 2011).
Biological Activities
Research into 1,9-diazaspiro[5.5]undecanes demonstrates their potential in treating various disorders, including obesity, pain, and cardiovascular diseases. This versatility in biological activities underscores the potential of compounds within this class for therapeutic applications (Blanco‐Ania, Heus, & Rutjes, 2017).
Chemical Properties and Applications
The synthesis of nitrogen-containing spiro heterocycles via a catalyst-free approach signifies the efficiency of producing such complex molecules. This method, involving double Michael addition reactions, highlights the compounds' utility in creating structurally diverse heterocycles, which could have various industrial and pharmaceutical applications (Aggarwal, Vij, & Khurana, 2014).
Antiviral and Antibacterial Potential
The antihypertensive and antibacterial screening of derivatives, as demonstrated in early research, points to the significant medical and therapeutic potential of this compound class. The detailed pharmacological evaluation of certain derivatives against hypertension and their alpha-adrenoceptor blockade mechanism further substantiate their relevance in medicinal chemistry (Clark et al., 1983).
properties
IUPAC Name |
9-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-16-11-18(26-22-16)14-23-9-6-20(7-10-23)5-4-19(25)24(15-20)13-17-3-2-8-21-12-17/h2-3,8,11-12H,4-7,9-10,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKXORWGEGSXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC3(CCC(=O)N(C3)CC4=CN=CC=C4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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